Predicted LogP and Polar Surface Area as Differentiators for Compound Library Design
The target compound exhibits a higher lipophilicity (predicted LogP 3.5) than 4′-bromoacetophenone (LogP 2.43) while maintaining a low PSA of 43.1 Ų . This places it in an attractive physicochemical space for CNS drug discovery, where slightly higher LogP (3–5) can enhance blood-brain barrier penetration without exceeding the PSA threshold of <90 Ų. In contrast, 2-bromo-4′-methoxyacetophenone (CAS 2632-13-5) is a known covalent PTP inhibitor with a lower molecular weight (229.07) and different reactivity profile, making it unsuitable as a direct replacement .
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | LogP 3.5 (predicted, Mcule) |
| Comparator Or Baseline | 4′-Bromoacetophenone: LogP 2.43 (ACD/Labs); 2-Bromo-4′-methoxyacetophenone: LogP ~2.6 (estimated) |
| Quantified Difference | Target compound LogP is ~1.1 units higher than 4′-bromoacetophenone |
| Conditions | In silico prediction (Mcule, ACD/Labs); no experimental LogP available for target compound |
Why This Matters
Procurement decisions for fragment-based screening or CNS-targeted libraries should prioritize the higher LogP of this compound over simpler analogs to optimize blood-brain barrier penetration potential.
